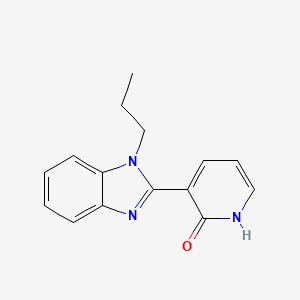

3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as P7C3, is a small molecule with neuroprotective properties. It was first identified in a screen for compounds that promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory. Since its discovery, P7C3 has been the subject of extensive research aimed at understanding its mechanism of action and potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis Techniques

A novel approach to synthesizing functionalized benzimidazopyrimidinones involves a two-step procedure starting from readily available precursors. This method employs a palladium-catalyzed oxidative cyclocarbonylation–alkoxycarbonylation process, followed by base-promoted isomerization. This technique yields fair to good overall yields of the final products, demonstrating the compound's versatility in synthetic chemistry (Mancuso et al., 2017).

Structural Analysis

The crystal structures of derivatives of this compound, such as dabigatran etexilate tetrahydrate, have been extensively studied. These analyses reveal the dihedral angles between the benzene and pyridine rings and the benzimidazole mean plane, providing insights into the compound's molecular conformation and potential interactions in biological systems (Liu et al., 2012).

Medicinal Chemistry

Pyrido[1,2-a]benzimidazoles, which share a structural motif with the compound of interest, are significant in medicinal chemistry for their solubility and DNA intercalation properties. These compounds, including the antibiotic drug Rifaximin, exhibit a range of biological activities that can be leveraged in drug development (Masters et al., 2011).

Coordination Chemistry

The compound and its derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, are used in coordination chemistry to form complex compounds with unique properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity. These complexes have been reviewed for their potential applications in various fields, including bioinorganic chemistry and materials science (Boča et al., 2011).

Organometallic Chemistry

In organometallic chemistry, derivatives of this compound have been explored for their anticancer properties. Organometallic complexes involving 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been synthesized and characterized, showing potential as cyclin-dependent kinase (Cdk) inhibitors in cancer treatment. These studies highlight the compound's applicability in designing new therapeutic agents (Stepanenko et al., 2011).

Propriétés

IUPAC Name |

3-(1-propylbenzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-2-10-18-13-8-4-3-7-12(13)17-14(18)11-6-5-9-16-15(11)19/h3-9H,2,10H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYRTGQLZMUPJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2663353.png)

![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2663354.png)